molecular formula C6H9F2N B13555273 (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13555273
M. Wt: 133.14 g/mol
InChI Key: TWOADOJJSNEDES-NGQZWQHPSA-N
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Description

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a difluoromethyl (-CF₂H) substituent at the 6-position. Its stereochemistry (1R,5S,6R) confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry. This compound has been explored as a key intermediate in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a therapeutic target in cancers such as acute myeloid leukemia (AML) . The difluoromethyl group enhances metabolic stability and modulates lipophilicity, critical for optimizing pharmacokinetic profiles .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2/t3-,4+,5?

InChI Key

TWOADOJJSNEDES-NGQZWQHPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)F)CN1

Canonical SMILES

C1C2C(C2C(F)F)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves difluoromethylation reactions. One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are introduced into organic substrates using metal catalysts . Another approach is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, difluoromethylation reagents, and green solvents. Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

The table below compares structural analogues of 3-azabicyclo[3.1.0]hexane derivatives, focusing on substituents, stereochemistry, and biological activity:

Compound Name Substituent Stereochemistry Biological Target/Application Key Findings
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane -CF₂H 1R,5S,6R Mutant IDH1 inhibitors High selectivity for mutant IDH1; improves 2-hydroxyglutarate (2-HG) inhibition .
rel-(1R,5S,6R)-6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane -CH₂F 1R,5S,6R N/A (Building block) Reduced fluorination decreases metabolic stability compared to -CF₂H .
(1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane -C₆H₄-CF₃ (para-substituted) 1R,5S,6S Retinol-binding protein 4 (RBP4) antagonists Enhanced hydrophobic interactions; RBP4 inhibition with IC₅₀ < 100 nM .
rac-(1R,5S,6R)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane -CH₂-OCH₃ 1R,5S,6R (racemic) N/A (Chemical intermediate) Methoxy group increases solubility but reduces target affinity .
(1R,5S,6s)-6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane -1,2,4-triazolyl 1R,5S,6s Antiviral/anticancer agents Triazole moiety improves binding to viral proteases; scalable synthesis .

Stereochemical and Functional Group Impact

  • Stereochemistry : The 6R configuration in (1R,5S,6R)-6-(Difluoromethyl) derivatives is critical for IDH1 inhibition, whereas the 6S isomer in the trifluoromethylphenyl analogue () shifts activity toward RBP4 antagonism .
  • Fluorination : Difluoromethyl (-CF₂H) balances electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to trifluoromethyl (-CF₃) in CNS-targeted drugs . Fluoromethyl (-CH₂F) derivatives exhibit shorter metabolic half-lives due to easier oxidative cleavage .
  • Hydrophilic Groups: Hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) variants () improve water solubility but often require prodrug strategies for bioavailability .

Biological Activity

The compound (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

  • IUPAC Name: (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
  • CAS Number: 2306245-93-0
  • Molecular Formula: C7_{7}H10_{10}F2_{2}N
  • Molecular Weight: 151.16 g/mol

Biological Activity Overview

Research on the biological activity of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane indicates several promising effects:

Antitumor Activity

A study involving a series of azabicyclo compounds demonstrated that derivatives of the bicyclic structure exhibited significant antiproliferative activity against various cancer cell lines, including:

  • Human Erythroleukemia (K562)
  • T Lymphocyte (Jurkat)
  • Cervical Carcinoma (HeLa)
  • Mouse Colon Carcinoma (CT26)

The most effective compounds showed IC50_{50} values ranging from 4.2 to 24.1 μM across these cell lines, indicating strong cytotoxic effects .

The proposed mechanisms for the observed biological activities include:

  • Induction of apoptosis in cancer cells.
  • Disruption of the cell cycle, particularly accumulation in the SubG1 phase, which is indicative of apoptotic processes.
  • Alteration of actin filament distribution leading to reduced cell motility and morphological changes in treated cells .

Study 1: Cytotoxicity and Cell Cycle Analysis

In vitro experiments revealed that treatment with (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane resulted in significant cytotoxicity in HeLa and CT26 cell lines. The percentage of live cells decreased dramatically after exposure to the compound:

  • HeLa Cells: From 89% to 15%
  • CT26 Cells: From 88% to 13%

Additionally, flow cytometry analysis indicated a marked increase in the SubG1 population post-treatment, confirming apoptosis induction .

Study 2: In Vivo Tumor Growth Inhibition

Preliminary in vivo studies using Balb/C mice demonstrated that compounds related to the azabicyclo structure could inhibit tumor growth dynamics significantly. The results suggested a potential for these compounds in developing new anticancer therapies .

Comparative Activity Table

CompoundCell LineIC50_{50} (μM)Mechanism
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexaneHeLa15Apoptosis induction
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexaneCT2613Cell cycle arrest
ControlHeLa89-
ControlCT2688-

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